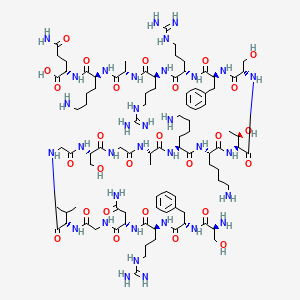

Neuropeptide S (Mouse)

Description

Properties

IUPAC Name |

(2S)-5-amino-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-6-amino-2-[[(2S)-6-amino-2-[[(2S)-2-[[2-[[(2S)-2-[[2-[[(2S)-2-[[2-[[(2S)-4-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-hydroxypropanoyl]amino]-3-phenylpropanoyl]amino]-5-carbamimidamidopentanoyl]amino]-4-oxobutanoyl]amino]acetyl]amino]-3-methylbutanoyl]amino]acetyl]amino]-3-hydroxypropanoyl]amino]acetyl]amino]propanoyl]amino]hexanoyl]amino]hexanoyl]amino]-3-hydroxybutanoyl]amino]-3-hydroxypropanoyl]amino]-3-phenylpropanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]propanoyl]amino]hexanoyl]amino]-5-oxopentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C93H156N34O27/c1-48(2)72(126-71(136)44-109-77(140)64(41-68(99)133)124-83(146)60(30-20-38-108-93(104)105)120-85(148)62(122-76(139)54(97)45-128)39-52-21-8-6-9-22-52)88(151)111-43-70(135)114-65(46-129)78(141)110-42-69(134)112-49(3)74(137)115-55(25-12-15-33-94)80(143)117-57(27-14-17-35-96)84(147)127-73(51(5)131)89(152)125-66(47-130)87(150)123-63(40-53-23-10-7-11-24-53)86(149)119-59(29-19-37-107-92(102)103)81(144)118-58(28-18-36-106-91(100)101)79(142)113-50(4)75(138)116-56(26-13-16-34-95)82(145)121-61(90(153)154)31-32-67(98)132/h6-11,21-24,48-51,54-66,72-73,128-131H,12-20,25-47,94-97H2,1-5H3,(H2,98,132)(H2,99,133)(H,109,140)(H,110,141)(H,111,151)(H,112,134)(H,113,142)(H,114,135)(H,115,137)(H,116,138)(H,117,143)(H,118,144)(H,119,149)(H,120,148)(H,121,145)(H,122,139)(H,123,150)(H,124,146)(H,125,152)(H,126,136)(H,127,147)(H,153,154)(H4,100,101,106)(H4,102,103,107)(H4,104,105,108)/t49-,50-,51+,54-,55-,56-,57-,58-,59-,60-,61-,62-,63-,64-,65-,66-,72-,73-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XBNIXBCJICZFRR-GYDKITGDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C(=O)NCC(=O)NC(CO)C(=O)NCC(=O)NC(C)C(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)NC(C(C)O)C(=O)NC(CO)C(=O)NC(CC1=CC=CC=C1)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCCNC(=N)N)C(=O)NC(C)C(=O)NC(CCCCN)C(=O)NC(CCC(=O)N)C(=O)O)NC(=O)CNC(=O)C(CC(=O)N)NC(=O)C(CCCNC(=N)N)NC(=O)C(CC2=CC=CC=C2)NC(=O)C(CO)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]([C@@H](C(=O)N[C@@H](CO)C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](C)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCC(=O)N)C(=O)O)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CCCCN)NC(=O)[C@H](C)NC(=O)CNC(=O)[C@H](CO)NC(=O)CNC(=O)[C@H](C(C)C)NC(=O)CNC(=O)[C@H](CC(=O)N)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CC2=CC=CC=C2)NC(=O)[C@H](CO)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C93H156N34O27 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

2182.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

The Role of Neuropeptide S in the Mouse Brain: A Technical Guide on its Discovery and Function

For Researchers, Scientists, and Drug Development Professionals

Abstract

Neuropeptide S (NPS) and its cognate receptor (NPSR1) have emerged as a significant neuromodulatory system in the mammalian brain, playing a crucial role in regulating arousal, anxiety, and fear-related behaviors. This technical guide provides an in-depth overview of the discovery and functional characterization of the NPS system in the mouse brain. It details the localization of NPS-producing neurons and their receptor, summarizes key quantitative findings in tabular format, and provides comprehensive experimental protocols for the techniques used to elucidate the function of this neuropeptide. Furthermore, this guide includes visualizations of the NPSR1 signaling pathway and experimental workflows to facilitate a deeper understanding of the methodologies and biological processes involved.

Discovery and Localization of the NPS System

The discovery of Neuropeptide S was achieved through a "reverse pharmacology" approach, where the endogenous ligand for a previously orphan G-protein coupled receptor, GPR154 (now designated NPSR1), was sought. In 2004, NPS was identified as a 20-amino acid peptide that binds to and activates NPSR1.

Subsequent neuroanatomical studies in mice have revealed a distinct and localized expression pattern for NPS precursor mRNA, which is primarily found in a few specific nuclei within the brainstem. These include a notable cluster of neurons located in the pericoerulear region, adjacent to the locus coeruleus, and in the Kölliker-Fuse nucleus.

In stark contrast to the restricted expression of the neuropeptide itself, its receptor, NPSR1, is widely distributed throughout the mouse brain. Significant levels of NPSR1 mRNA have been identified in various brain regions critical for the regulation of emotion, arousal, and cognition. These areas include the cerebral cortex, thalamus, hypothalamus, and the amygdala, suggesting a broad range of influence for the NPS system.

Functional Role of Neuropeptide S

The functional significance of the NPS system has been primarily investigated through intracerebroventricular (i.c.v.) administration of NPS in wild-type mice and through the behavioral phenotyping of NPS and NPSR1 knockout mice. These studies have consistently demonstrated the potent effects of NPS on arousal, anxiety, and fear memory.

Arousal and Locomotor Activity

Central administration of NPS in mice leads to a robust increase in wakefulness and locomotor activity. This is characterized by a significant increase in the distance traveled in an open field test, an increase in rearing behavior, and a decrease in immobility time. Conversely, knockout mice lacking the NPS precursor or its receptor have been reported to show deficits in exploratory behavior.

Anxiety and Fear

A unique characteristic of NPS is its anxiolytic-like effect, which is observed concurrently with its arousal-promoting properties. In the elevated plus maze, a standard behavioral test for anxiety, administration of NPS has been shown to increase the time mice spend in the open, more anxiogenic arms of the maze. NPSR1 knockout mice, on the other hand, have been reported to exhibit increased anxiety-like behaviors in various paradigms.

Quantitative Data Summary

The following tables summarize key quantitative data from studies on the NPS system in the mouse brain.

Table 1: In Vitro Receptor Binding and Neuronal Activation

| Parameter | Value | Brain Region/Cell Type | Reference |

| NPS EC50 at mouse NPSR1 | 3 nM | HEK293 cells expressing mouse NPSR1 | --INVALID-LINK-- |

| Increase in Firing Rate (Projection Neurons) | From 0 Hz to 2.0 ± 0.4 Hz | Lateral Amygdala Slices | [1] |

| Increase in Firing Rate (Interneurons) | From 1.0 ± 0.8 Hz to 4.7 ± 1.2 Hz | Lateral Amygdala Slices | [1] |

| Decrease in Spontaneous Firing Rate (VLPO Neurons) | 53% decrease (from 1.1 ± 0.3 Hz to 0.5 ± 0.3 Hz) | Ventrolateral Preoptic Area Slices | [2] |

Table 2: Behavioral Effects of NPS Administration in Wild-Type Mice

| Behavioral Test | Parameter | Dose of NPS (i.c.v.) | Result | Reference |

| Open Field Test | Distance Traveled | 1-100 pmol | Dose-dependent increase | [3] |

| Open Field Test | Immobility Time | 1-100 pmol | Dose-dependent decrease | [3] |

| Open Field Test | Number of Rearings | 1-100 pmol | Dose-dependent increase | [3] |

| Elevated Plus Maze | % Time in Open Arms | Not specified | Increased time in open arms | [4] |

Table 3: Behavioral Phenotypes of NPSR1 and NPS Knockout (KO) Mice

| Behavioral Test | Mouse Line | Parameter | Result Compared to Wild-Type | Reference |

| Elevated Plus Maze | NPSR1 KO | % Time in Open Arms | Decreased (Increased anxiety-like behavior) | [4] |

| Open Field Test | NPS KO | Distance Traveled | No significant difference in total distance | [5] |

| Open Field Test | NPSR1 KO | Time in Center | No significant difference | [5] |

Note: Quantitative values for behavioral tests can vary significantly based on the specific experimental conditions, mouse strain, and laboratory. The data presented here are representative examples.

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments used to study the NPS system in the mouse brain.

In Situ Hybridization for NPS and NPSR1 mRNA Localization

Objective: To visualize the anatomical distribution of NPS and NPSR1 mRNA in the mouse brain.

Protocol:

-

Tissue Preparation:

-

Anesthetize an adult mouse with an appropriate anesthetic (e.g., isoflurane).

-

Perform transcardial perfusion with ice-cold phosphate-buffered saline (PBS) followed by 4% paraformaldehyde (PFA) in PBS.

-

Dissect the brain and post-fix in 4% PFA overnight at 4°C.

-

Cryoprotect the brain by immersing it in a 30% sucrose (B13894) solution in PBS at 4°C until it sinks.

-

Freeze the brain in isopentane (B150273) cooled with dry ice and store at -80°C.

-

Using a cryostat, cut coronal sections (14-20 µm) and mount them on Superfrost Plus slides.

-

-

Hybridization:

-

Prepare a digoxigenin (B1670575) (DIG)-labeled antisense riboprobe for either NPS or NPSR1 mRNA.

-

Pretreat the sections with proteinase K to improve probe penetration.

-

Prehybridize the sections in hybridization buffer.

-

Hybridize the sections with the DIG-labeled probe overnight at 65°C in a humidified chamber.

-

-

Washing and Detection:

-

Perform a series of stringent washes to remove non-specifically bound probe.

-

Incubate the sections with an anti-DIG antibody conjugated to alkaline phosphatase (AP).

-

Wash to remove unbound antibody.

-

Develop the signal using a chromogenic substrate for AP, such as NBT/BCIP, which produces a blue/purple precipitate.

-

-

Imaging:

-

Dehydrate the sections, clear with xylene, and coverslip.

-

Image the sections using a bright-field microscope and document the anatomical localization of the mRNA signal.

-

Intracerebroventricular (i.c.v.) Injection of NPS

Objective: To deliver NPS directly into the cerebral ventricles of a mouse to study its central effects.

Protocol:

-

Animal Preparation:

-

Anesthetize the mouse using isoflurane.

-

Place the mouse in a stereotaxic frame to ensure a stable and precise head position.

-

Make a small incision in the scalp to expose the skull.

-

-

Injection:

-

Identify the bregma landmark on the skull.

-

Using stereotaxic coordinates, drill a small hole over the lateral ventricle (e.g., AP: -0.2 mm, ML: ±1.0 mm, DV: -2.5 mm from bregma).

-

Lower a Hamilton syringe filled with NPS solution (dissolved in sterile saline) to the target depth.

-

Infuse a small volume (e.g., 1-5 µL) of the NPS solution slowly over several minutes.

-

Leave the syringe in place for a few minutes after injection to allow for diffusion before slowly retracting it.

-

-

Post-operative Care:

-

Suture the scalp incision.

-

Allow the mouse to recover from anesthesia in a warm cage.

-

Monitor the animal for any adverse effects before proceeding with behavioral testing.

-

Elevated Plus Maze (EPM) Test

Objective: To assess anxiety-like behavior in mice.

Protocol:

-

Apparatus:

-

Use a plus-shaped maze elevated from the floor (typically 50 cm).

-

The maze should have two open arms and two enclosed arms of equal size.

-

-

Procedure:

-

Habituate the mice to the testing room for at least 30 minutes before the experiment.

-

Place a mouse in the center of the maze, facing one of the open arms.

-

Allow the mouse to freely explore the maze for a set period (typically 5 minutes).

-

Record the session using a video camera positioned above the maze.

-

-

Data Analysis:

-

Use video tracking software to score the following parameters:

-

Time spent in the open arms.

-

Time spent in the closed arms.

-

Number of entries into the open arms.

-

Number of entries into the closed arms.

-

-

Calculate the percentage of time spent in the open arms and the percentage of open arm entries as measures of anxiety-like behavior. An increase in these parameters is indicative of an anxiolytic effect.

-

Patch-Clamp Electrophysiology in Brain Slices

Objective: To measure the effect of NPS on the electrical activity of individual neurons.

Protocol:

-

Slice Preparation:

-

Rapidly decapitate a mouse and dissect the brain in ice-cold, oxygenated artificial cerebrospinal fluid (aCSF).

-

Use a vibratome to cut acute brain slices (typically 300 µm thick) containing the region of interest (e.g., amygdala, hypothalamus).

-

Allow the slices to recover in oxygenated aCSF at room temperature for at least one hour.

-

-

Recording:

-

Transfer a slice to a recording chamber continuously perfused with oxygenated aCSF.

-

Visualize individual neurons using a microscope with differential interference contrast (DIC) optics.

-

Using a glass micropipette filled with an internal solution, form a high-resistance seal (a "gigaseal") with the membrane of a target neuron.

-

Rupture the patch of membrane under the pipette to achieve the whole-cell configuration, allowing for the measurement of the neuron's membrane potential and firing activity.

-

-

NPS Application and Data Acquisition:

-

Record baseline neuronal activity (e.g., spontaneous firing rate).

-

Bath-apply NPS at a known concentration to the slice.

-

Record the changes in neuronal firing rate in response to NPS application.

-

Use appropriate data acquisition software and an amplifier to record and analyze the electrophysiological data.

-

c-Fos Immunohistochemistry

Objective: To identify neurons that are activated by NPS administration.

Protocol:

-

Animal Treatment and Tissue Preparation:

-

Administer NPS (e.g., via i.c.v. injection) or a vehicle control to mice.

-

After a set time (typically 90-120 minutes) to allow for c-Fos protein expression, perfuse the animals with PBS and 4% PFA as described for in situ hybridization.

-

Prepare brain sections on a cryostat or vibratome.

-

-

Immunostaining:

-

Incubate the sections in a blocking solution to prevent non-specific antibody binding.

-

Incubate the sections with a primary antibody against c-Fos overnight at 4°C.

-

Wash the sections to remove unbound primary antibody.

-

Incubate the sections with a fluorescently-labeled secondary antibody that recognizes the primary antibody.

-

-

Imaging and Quantification:

-

Mount the sections on slides with a mounting medium containing a nuclear counterstain (e.g., DAPI).

-

Image the sections using a fluorescence or confocal microscope.

-

Quantify the number of c-Fos positive cells in specific brain regions of interest using image analysis software. Compare the number of labeled cells between NPS-treated and control animals.

-

Visualizations: Signaling Pathways and Experimental Workflows

NPSR1 Signaling Pathway

The following diagram illustrates the primary signaling cascade initiated by the binding of Neuropeptide S to its receptor, NPSR1.

Caption: NPSR1 signaling cascade in a neuron.

Experimental Workflow for Investigating NPS Function

The following diagram outlines a typical experimental workflow for characterizing the function of Neuropeptide S in the mouse brain.

Caption: Workflow for studying NPS function.

Conclusion

The discovery and characterization of the Neuropeptide S system in the mouse brain have provided valuable insights into the neural circuits governing arousal and anxiety. The distinct localization of NPS-producing neurons and the widespread distribution of its receptor, NPSR1, underscore the system's potential for broad neuromodulatory influence. The unique pharmacological profile of NPS, promoting both wakefulness and anxiolysis, makes the NPSR1 a compelling target for the development of novel therapeutics for sleep disorders, anxiety disorders, and other neuropsychiatric conditions. The experimental protocols and quantitative data presented in this guide offer a comprehensive resource for researchers aiming to further unravel the complexities of the NPS system and its role in brain function.

References

Unveiling the Presence of Neuropeptide S Receptor (NPSR1) in the Murine Central Nervous System: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Neuropeptide S (NPS) system, comprising the neuropeptide S and its cognate G protein-coupled receptor, NPSR1, has emerged as a significant modulator of various physiological and behavioral processes in the central nervous system (CNS).[1] In murine models, the NPS system is implicated in the regulation of arousal, anxiety, fear memory, and locomotor activity. Understanding the precise anatomical distribution and expression levels of NPSR1 in the murine brain is paramount for elucidating its functional roles and for the development of novel therapeutics targeting this system. This technical guide provides a comprehensive overview of NPSR1 expression in the murine CNS, detailing quantitative data, experimental methodologies, and associated signaling pathways.

Quantitative Expression of NPSR1 mRNA in the Murine Brain

The expression of NPSR1 mRNA is widely distributed throughout the murine brain, with notable enrichment in specific regions.[1][2] Quantitative analysis of RNA-sequencing data provides a detailed landscape of NPSR1 transcript levels across various CNS structures. The following table summarizes the normalized transcripts per million (nTPM) for Npsr1 in key regions of the adult mouse brain.

| Brain Region | Subregion | NPSR1 mRNA Expression (nTPM) |

| Cerebral Cortex | Frontal Cortex | 2.5 +/- 0.5 |

| Somatosensory Cortex | 3.1 +/- 0.6 | |

| Temporal Cortex | 2.8 +/- 0.4 | |

| Occipital Cortex | 1.9 +/- 0.3 | |

| Olfactory Bulb | Main Olfactory Bulb | 1.8 +/- 0.4 |

| Hippocampal Formation | CA1 | 1.5 +/- 0.3 |

| CA3 | 1.2 +/- 0.2 | |

| Dentate Gyrus | 1.7 +/- 0.3 | |

| Amygdala | Basolateral Amygdala | 8.9 +/- 1.2 |

| Medial Amygdala | 4.5 +/- 0.7 | |

| Central Amygdala | 1.1 +/- 0.2 | |

| Thalamus | Mediodorsal Nucleus | 6.2 +/- 0.9 |

| Paraventricular Nucleus | 7.8 +/- 1.1 | |

| Hypothalamus | Paraventricular Nucleus | 5.5 +/- 0.8 |

| Lateral Hypothalamus | 3.9 +/- 0.6 | |

| Midbrain | Substantia Nigra | 0.8 +/- 0.2 |

| Ventral Tegmental Area | 1.1 +/- 0.2 | |

| Pons | Locus Coeruleus | 0.5 +/- 0.1 |

| Cerebellum | Cerebellar Cortex | 0.3 +/- 0.1 |

Data is presented as mean normalized transcripts per million (nTPM) +/- standard error of the mean. Data is sourced from the Human Protein Atlas and is based on RNA sequencing of micro-dissected brain regions from adult C57BL/6J mice.[3]

NPSR1 Signaling Pathways

NPSR1 is a G protein-coupled receptor that primarily couples to Gαs and Gαq proteins, initiating distinct downstream signaling cascades upon activation by its endogenous ligand, Neuropeptide S.[2][4]

Gαs Signaling Pathway

Activation of the Gαs pathway by NPSR1 leads to the stimulation of adenylyl cyclase, which in turn catalyzes the conversion of ATP to cyclic AMP (cAMP). Increased intracellular cAMP levels activate Protein Kinase A (PKA), which then phosphorylates various downstream targets, including transcription factors like CREB (cAMP response element-binding protein), ultimately leading to changes in gene expression and neuronal function.

Gαq Signaling Pathway

Alternatively, NPSR1 activation can engage the Gαq pathway. This stimulates phospholipase C (PLC), which cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of intracellular calcium (Ca2+). The elevated cytosolic Ca2+ and DAG together activate Protein Kinase C (PKC), which phosphorylates a variety of cellular proteins, leading to diverse physiological responses.

Experimental Protocols

The localization of NPSR1 expression in the murine CNS is primarily achieved through in situ hybridization for detecting mRNA and immunohistochemistry for detecting the protein.

In Situ Hybridization (ISH) for NPSR1 mRNA

This protocol outlines the detection of NPSR1 mRNA in fresh-frozen mouse brain sections using digoxigenin (B1670575) (DIG)-labeled riboprobes.

1. Tissue Preparation:

-

Anesthetize adult mice and perfuse transcardially with ice-cold, DEPC-treated phosphate-buffered saline (PBS), followed by 4% paraformaldehyde (PFA) in PBS.

-

Dissect the brain and post-fix in 4% PFA overnight at 4°C.

-

Cryoprotect the brain by sequential immersion in 15% and 30% sucrose (B13894) in PBS at 4°C until it sinks.

-

Embed the brain in Optimal Cutting Temperature (OCT) compound and freeze rapidly on dry ice. Store at -80°C.

-

Using a cryostat, cut 20 µm coronal sections and mount them on SuperFrost Plus slides. Allow sections to air dry for 30 minutes and store at -80°C until use.

2. Pre-hybridization:

-

Thaw slides at room temperature for 10 minutes.

-

Fix sections in 4% PFA in PBS for 10 minutes.

-

Wash twice in PBS for 5 minutes each.

-

Acetylate sections in 0.1 M triethanolamine (B1662121) with 0.25% acetic anhydride (B1165640) for 10 minutes to reduce non-specific binding.

-

Wash in PBS for 5 minutes.

-

Dehydrate through an ethanol (B145695) series (50%, 70%, 95%, 100%) for 2 minutes each.

-

Air dry completely.

-

Apply hybridization buffer (50% formamide (B127407), 5x SSC, 5x Denhardt's solution, 250 µg/ml yeast tRNA, 500 µg/ml sheared salmon sperm DNA) to the sections and pre-hybridize in a humidified chamber at 55°C for 2 hours.

3. Hybridization:

-

Dilute the DIG-labeled NPSR1 antisense riboprobe in hybridization buffer (typically 1:100 to 1:500).

-

Denature the probe by heating at 80°C for 5 minutes.

-

Apply the probe solution to the sections, cover with a coverslip, and incubate overnight at 55°C in a humidified chamber.

4. Post-hybridization Washes:

-

Remove coverslips by immersing slides in 5x SSC at 55°C.

-

Wash in 2x SSC with 50% formamide at 55°C for 30 minutes.

-

Wash twice in 2x SSC at 37°C for 15 minutes each.

-

Treat with RNase A (20 µg/ml) in 2x SSC at 37°C for 30 minutes to remove non-specifically bound probe.

-

Wash in 2x SSC and 0.2x SSC at 37°C for 15 minutes each.

5. Immunodetection:

-

Wash slides in MABT (maleic acid buffer with 0.1% Tween-20).

-

Block with blocking solution (MABT with 2% blocking reagent and 20% heat-inactivated sheep serum) for 1 hour at room temperature.

-

Incubate with anti-DIG-AP (alkaline phosphatase conjugated) antibody (1:2000 in blocking solution) overnight at 4°C.

-

Wash three times in MABT for 20 minutes each.

-

Equilibrate in NTMT buffer (100 mM Tris-HCl pH 9.5, 100 mM NaCl, 50 mM MgCl2, 0.1% Tween-20) for 10 minutes.

-

Develop the color reaction by incubating with NBT/BCIP solution in NTMT buffer in the dark. Monitor the reaction progress under a microscope.

-

Stop the reaction by washing in PBS.

-

Counterstain with Nuclear Fast Red if desired.

-

Dehydrate through an ethanol series, clear in xylene, and coverslip with mounting medium.

Immunohistochemistry (IHC) for NPSR1 Protein

This protocol describes the detection of the NPSR1 protein in free-floating mouse brain sections.

1. Tissue Preparation:

-

Perfuse mice and prepare brain tissue as described for ISH (steps 1.1-1.3).

-

Using a vibratome or cryostat, cut 40 µm free-floating sections and collect them in PBS.

2. Staining Procedure:

-

Wash sections three times in PBS for 10 minutes each.

-

Perform antigen retrieval by incubating sections in 10 mM sodium citrate (B86180) buffer (pH 6.0) at 80°C for 30 minutes. Allow to cool to room temperature.

-

Wash three times in PBS for 10 minutes each.

-

Block and permeabilize sections in blocking buffer (PBS with 0.3% Triton X-100 and 5% normal donkey serum) for 1 hour at room temperature.

-

Incubate sections with the primary antibody against NPSR1 (diluted in blocking buffer) for 48 hours at 4°C with gentle agitation.

-

Wash sections three times in PBS with 0.1% Triton X-100 for 15 minutes each.

-

Incubate with a fluorescently labeled secondary antibody (e.g., donkey anti-rabbit Alexa Fluor 488, diluted in blocking buffer) for 2 hours at room temperature in the dark.

-

Wash sections three times in PBS with 0.1% Triton X-100 for 15 minutes each in the dark.

-

Mount sections on SuperFrost Plus slides and allow to air dry.

-

Coverslip with a mounting medium containing DAPI for nuclear counterstaining.

Experimental Workflow: NPSR1 Expression Analysis

The following diagram illustrates a typical workflow for the analysis of NPSR1 expression in the murine CNS, from tissue collection to data analysis.

Conclusion

This technical guide provides a foundational resource for investigating the expression of NPSR1 in the murine central nervous system. The widespread yet distinct distribution of NPSR1 underscores its multifaceted role in brain function. The provided quantitative data, detailed experimental protocols, and signaling pathway diagrams offer a robust framework for researchers and drug development professionals to further explore the significance of the Neuropeptide S system in health and disease. Accurate and reproducible localization and quantification of NPSR1 are critical steps toward validating it as a therapeutic target for neurological and psychiatric disorders.

References

- 1. researchgate.net [researchgate.net]

- 2. Pharmacology, Physiology and Genetics of the Neuropeptide S System - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Brain tissue expression of NPSR1 - Summary - The Human Protein Atlas [proteinatlas.org]

- 4. Neuropeptide S (NPS) and its receptor (NPSR1) in chickens: cloning, tissue expression, and functional analysis - PMC [pmc.ncbi.nlm.nih.gov]

The Physiological Role of Neuropeptide S in Mouse Models of Anxiety: A Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Abstract

Neuropeptide S (NPS) and its cognate receptor (NPSR) constitute a critical neuromodulatory system implicated in a diverse array of physiological processes, including arousal, wakefulness, memory, and emotional regulation.[1][2] Extensive research in rodent models has identified the NPS-NPSR system as a potent modulator of anxiety-related behaviors. Central administration of NPS consistently produces robust anxiolytic-like effects across a variety of established behavioral paradigms.[3][4] This technical guide provides an in-depth overview of the physiological role of NPS in mediating anxiety in mouse models. It details the underlying molecular signaling pathways, summarizes key quantitative behavioral data, outlines standardized experimental protocols, and presents a logical workflow for investigating NPS function. This document is intended to serve as a comprehensive resource for researchers in neuroscience and pharmacology aiming to explore the therapeutic potential of the NPS-NPSR system for anxiety and stress-related disorders.

Neuropeptide S Receptor (NPSR) Signaling Pathway

The Neuropeptide S receptor (NPSR) is a G protein-coupled receptor (GPCR) that, upon binding with NPS, initiates downstream signaling through at least two distinct G-protein subtypes: Gαs and Gαq.[5][6] This dual activation leads to a broad cellular response critical for its physiological effects.

-

Gαq Pathway: Activation of the Gαq protein stimulates phospholipase C (PLC).[1] PLC, in turn, hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two secondary messengers: inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of stored intracellular calcium (Ca2+).[6][7] This Ca2+ mobilization is a key event, leading to the activation of calcium-dependent enzymes like Ca2+/calmodulin-dependent protein kinase II (CaMKII). Studies have demonstrated that the anxiolytic effects of NPS within the medial amygdala are specifically dependent on this PLC-mediated pathway.[1]

-

Gαs Pathway: Concurrent activation of the Gαs protein stimulates adenylyl cyclase, which catalyzes the conversion of ATP to cyclic AMP (cAMP).[6] The subsequent increase in intracellular cAMP levels activates Protein Kinase A (PKA), which can phosphorylate various downstream targets, including transcription factors like CREB (cAMP response element-binding protein).

Both pathways can converge on the activation of the mitogen-activated protein kinase (MAPK) cascade, including the phosphorylation of ERK1/2, which plays a role in synaptic plasticity and cellular adaptation.[1]

Caption: NPSR signaling cascade leading to anxiolysis.

Quantitative Data: Anxiolytic-like Effects of NPS in Mice

Central administration of NPS, typically via intracerebroventricular (i.c.v.) injection, has been shown to dose-dependently reduce anxiety-like behaviors in mice across several validated testing paradigms.[3][4] Conversely, mice with a genetic knockout of the NPS receptor (NPSR-/-) exhibit a baseline phenotype of increased anxiety.[8]

Table 1: Effects of NPS in the Elevated Plus Maze (EPM)

The EPM assesses anxiety by measuring the conflict between a rodent's tendency to explore a novel environment and its aversion to open, elevated spaces.[9] An increase in the time spent and entries made into the open arms is indicative of an anxiolytic effect.

| Treatment / Genotype | Dose (i.c.v.) | Key Parameter | Result | Reference |

| NPS | 0.1 - 1.0 nmol | % Time in Open Arms | Dose-dependent increase | [3][4] |

| NPS | 0.1 - 1.0 nmol | # of Open Arm Entries | Dose-dependent increase | [4] |

| NPSR Knockout (KO) | N/A | % Time in Open Arms | Significantly decreased vs. Wild-Type (WT) | [8] |

Table 2: Effects of NPS in the Light-Dark Box (LDB) Test

This test is based on the conflict between the innate aversion of mice to brightly lit areas and their drive to explore a novel environment.[10] Anxiolytic compounds increase the time spent in the light compartment.[11]

| Treatment / Genotype | Dose (i.c.v.) | Key Parameter | Result | Reference |

| NPS | 0.01 - 1.0 nmol | Time in Light Box | Dose-dependent increase | [4] |

| NPS | 0.1 - 1.0 nmol | # of Transitions | Significantly increased | [4] |

| NPSR Knockout (KO) | N/A | Time in Light Box | Significantly decreased vs. WT | [8] |

Table 3: Effects of NPS in the Open Field Test (OFT)

The OFT measures general locomotor activity and anxiety-like behavior.[12][13] Anxiety is inferred from the animal's reluctance to enter the brightly lit, exposed central area of the arena.

| Treatment / Genotype | Dose (i.c.v.) | Key Parameter | Result | Reference |

| NPS | 0.1 - 1.0 nmol | Time in Center Zone | Significantly increased | [1][4] |

| NPS | 0.1 - 1.0 nmol | Total Locomotor Activity | Dose-dependent increase | [3][4] |

| NPSR Knockout (KO) | N/A | Time in Center Zone | Significantly decreased vs. WT | [8] |

Experimental Protocols & Workflow

Reproducible results in behavioral neuroscience rely on standardized protocols. The following sections detail common methodologies for assessing the anxiolytic effects of NPS in mice.

Experimental Workflow Diagram

A typical experimental workflow involves several key stages, from initial animal preparation and surgical procedures to behavioral testing and subsequent data analysis.

Caption: Standard workflow for NPS behavioral studies.

Protocol 3.1: Intracerebroventricular (i.c.v.) Cannulation and Injection

This procedure allows for the direct administration of NPS into the brain's ventricular system, ensuring widespread distribution.

-

Anesthesia & Analgesia: Anesthetize the mouse using a suitable agent (e.g., isoflurane (B1672236) or a ketamine/xylazine cocktail). Administer pre-operative analgesics as per institutional guidelines.

-

Stereotaxic Surgery: Secure the anesthetized mouse in a stereotaxic frame. Make a midline incision on the scalp to expose the skull.

-

Craniotomy: Using a dental drill, create a small burr hole over the target ventricle (e.g., lateral ventricle). Typical coordinates for C57BL/6 mice relative to bregma are: -0.2 mm anteroposterior, ±1.0 mm mediolateral, -2.5 mm dorsoventral.

-

Cannula Implantation: Slowly lower a sterile guide cannula (e.g., 26-gauge) to the target depth.

-

Fixation: Secure the cannula to the skull using dental cement and anchor screws. Insert a dummy cannula to maintain patency.

-

Recovery: Allow the animal to recover for at least one week post-surgery. Monitor for signs of pain or distress.

-

Microinjection: For drug administration, gently restrain the mouse, remove the dummy cannula, and insert an injection cannula (e.g., 33-gauge) that extends slightly beyond the guide. Infuse NPS (dissolved in sterile saline or artificial cerebrospinal fluid) over 1-2 minutes using a micro-infusion pump. Leave the injector in place for an additional minute to allow diffusion before replacing the dummy cannula.

Protocol 3.2: Elevated Plus Maze (EPM) Test

-

Apparatus: A plus-shaped maze, typically made of non-reflective plastic, elevated ~50-60 cm from the floor.[14] It consists of four arms (e.g., 30 cm long x 5 cm wide): two open arms and two arms enclosed by high walls (e.g., 15 cm high).[9]

-

Environment: The test is conducted under dim illumination (e.g., 15-25 lux) to encourage exploration.

-

Procedure:

-

Habituate the mouse to the testing room for at least 30-60 minutes before the trial.

-

Administer NPS or vehicle i.c.v. at the designated pre-treatment time (e.g., 5-15 minutes prior to testing).

-

Place the mouse in the center of the maze, facing an open arm.

-

Allow the mouse to explore the apparatus for 5 minutes.[14]

-

Record the session using an overhead video camera connected to tracking software.

-

-

Parameters Measured:

-

Time spent in the open arms vs. closed arms.

-

Number of entries into the open arms vs. closed arms (all four paws must enter an arm).

-

Total distance traveled (as a measure of general locomotor activity).

-

Protocol 3.3: Light-Dark Box (LDB) Test

-

Apparatus: A rectangular box divided into two compartments. The dark compartment is small (approx. 1/3 of the box), black, and covered.[11][15] The light compartment is large (approx. 2/3 of the box), white, and brightly illuminated from above (e.g., 400-600 lux).[15] A small opening connects the two compartments.

-

Environment: The testing room should be quiet to minimize external disturbances.

-

Procedure:

-

Habituate the mouse to the testing room.

-

Administer NPS or vehicle i.c.v.

-

Place the mouse in the center of the brightly lit compartment, facing away from the opening.

-

Allow the mouse to explore freely for 5-10 minutes.

-

Record the session using video tracking software.

-

-

Parameters Measured:

-

Latency to first enter the dark compartment.

-

Total time spent in the light compartment vs. the dark compartment.

-

Number of transitions between the two compartments.

-

Total distance traveled.

-

Summary and Future Directions

The evidence from mouse models strongly supports the role of Neuropeptide S as an endogenous anxiolytic agent.[1][3] Its action, mediated via the NPSR, involves the activation of intracellular Ca2+ and cAMP signaling cascades, with the PLC pathway in the amygdala being particularly crucial for its anxiety-reducing effects.[1][6] The consistent anxiolytic-like profile of NPS across multiple behavioral paradigms, combined with the anxiogenic phenotype of NPSR knockout mice, highlights the therapeutic potential of this system.[4][8]

Notably, the anxiolytic effects of NPS are not mediated through the benzodiazepine (B76468) binding site of the GABAA receptor, suggesting that NPSR-targeting drugs could offer a novel therapeutic avenue for anxiety disorders, potentially circumventing the side effects associated with traditional anxiolytics.[1] Future research should focus on developing potent and selective small-molecule NPSR agonists and antagonists to further probe the clinical applicability of modulating this promising neuropeptide system.

References

- 1. researchgate.net [researchgate.net]

- 2. Roles of Neuropeptide S in Anesthesia, Analgesia, and Sleep [mdpi.com]

- 3. Neuropeptide S is a stimulatory anxiolytic agent: a behavioural study in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 4. usdbiology.com [usdbiology.com]

- 5. Assessment of the neuropeptide S system in anxiety disorders - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Can Neuropeptide S Be an Indicator for Assessing Anxiety in Psychiatric Disorders? - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Neuronal expression of the human neuropeptide S receptor NPSR1 identifies NPS-induced calcium signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Behavioral phenotyping of Neuropeptide S receptor knockout mice - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Elevated plus maze - Wikipedia [en.wikipedia.org]

- 10. The mouse light/dark box test - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Light/Dark Box Test - Creative Biolabs [creative-biolabs.com]

- 12. meliordiscovery.com [meliordiscovery.com]

- 13. Open Field Test - Rodent Behavioral Testing - Neurology CRO - InnoSer [innoserlaboratories.com]

- 14. Many Neuronal and Behavioral Impairments in Transgenic Mouse Models of Alzheimer's Disease Are Independent of Caspase Cleavage of the Amyloid Precursor Protein - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Light-dark box test - Wikipedia [en.wikipedia.org]

An In-depth Technical Guide to Neuropeptide S Signaling Pathways in Mouse Neuronal Cultures

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the signaling pathways activated by Neuropeptide S (NPS) in primary mouse neuronal cultures. It includes detailed experimental protocols for studying these pathways and presents quantitative data to facilitate experimental design and interpretation.

Neuropeptide S Signaling Pathways

Neuropeptide S (NPS) is a 20-amino acid neuropeptide that exerts its effects by binding to the NPS receptor (NPSR1), a G protein-coupled receptor (GPCR). In mouse neuronal cultures, NPSR1 activation triggers a dual signaling cascade through its coupling to both Gαq and Gαs proteins. This leads to the mobilization of intracellular calcium and the accumulation of cyclic adenosine (B11128) monophosphate (cAMP), respectively[1][2]. These second messengers, in turn, activate a range of downstream effectors that modulate neuronal excitability, gene expression, and other cellular functions.

Gαq-Mediated Calcium Mobilization

Activation of the Gαq pathway is a prominent consequence of NPS binding to its receptor in neurons. This signaling cascade involves the following key steps:

-

PLC Activation: The activated Gαq subunit stimulates phospholipase C (PLC).

-

IP3 and DAG Production: PLC cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).

-

Calcium Release from ER: IP3 binds to its receptors (IP3R) on the endoplasmic reticulum (ER), triggering the release of stored calcium into the cytoplasm[1][2].

-

Ryanodine (B192298) Receptor Activation: The initial calcium release can further induce calcium release from the ER through ryanodine receptors (RyR) in a process known as calcium-induced calcium release.

-

Store-Operated Calcium Entry (SOCE): Depletion of ER calcium stores activates store-operated calcium channels (SOCCs) on the plasma membrane, leading to an influx of extracellular calcium and a sustained elevation of intracellular calcium levels.

Gαs-Mediated cAMP Signaling

In addition to Gαq coupling, NPSR1 also couples to Gαs proteins, initiating the cAMP signaling pathway. While direct quantitative data for NPS-induced cAMP elevation in primary mouse neurons is limited, studies in other cell types and with related neuropeptides strongly support this pathway.

-

Adenylyl Cyclase Activation: The activated Gαs subunit stimulates adenylyl cyclase (AC).

-

cAMP Production: AC catalyzes the conversion of ATP to cyclic AMP (cAMP).

-

PKA Activation: cAMP binds to and activates protein kinase A (PKA).

-

CREB Phosphorylation: Activated PKA translocates to the nucleus and phosphorylates the cAMP response element-binding protein (CREB) at Serine 133.

-

Gene Transcription: Phosphorylated CREB (pCREB) recruits co-activators and binds to cAMP response elements (CREs) in the promoter regions of target genes, thereby modulating their transcription.

Quantitative Data on NPS Signaling

The following tables summarize quantitative data on NPS-induced signaling events in mouse neuronal cultures.

NPS-Induced Intracellular Calcium Mobilization

| Parameter | Value | Cell Type | Comments | Reference |

| EC50 of NPS | 19.8 ± 1.3 nM | Primary mouse hippocampal neurons | Dose-response curve for NPS-mediated calcium mobilization. | [1][3][4] |

| Normalized Mean Fluorescence Increase (f/f0) | 3.5 ± 2.9 | Primary mouse hippocampal neurons | In response to 500 nM NPS. | [4] |

| Effect of Repeated NPS Application (500 nM) | Gradual decrease in response amplitude | Primary mouse hippocampal neurons | 1st app: 3.6 ± 3.1; 2nd app: 3.2 ± 3.3; 3rd app: 2.4 ± 2.3. | [3] |

| Effect of SHA68 (1 µM) | Abolished NPS-induced Ca2+ signal | Primary mouse hippocampal neurons | SHA68 is an NPSR1 antagonist. | [2] |

| Effect of U73122 (10 µM) | Abolished NPS-induced Ca2+ signal | Primary mouse hippocampal neurons | U73122 is a PLC inhibitor. | [2] |

| Effect of 2-APB (25 µM) | Abolished NPS-induced Ca2+ signal | Primary mouse hippocampal neurons | 2-APB is an IP3 receptor antagonist. | |

| Effect of Ryanodine (50 µM) | Reduced NPS-induced Ca2+ signal | Primary mouse hippocampal neurons | Ryanodine modulates ryanodine receptors. | [2] |

Illustrative Data for Neuropeptide-Induced cAMP Accumulation

No specific quantitative data for NPS-induced cAMP accumulation in primary mouse neuronal cultures was identified in the provided search results. The following table presents representative data for another neuropeptide, Pituitary Adenylate Cyclase-Activating Peptide (PACAP), to illustrate typical experimental outcomes.

| Parameter | Value | Cell Type | Comments | Reference |

| PACAP-38 (10-7 M) induced cAMP increase | > 20-fold | E10.5 mouse hindbrain neuroepithelial cells | Measured in the presence of a phosphodiesterase inhibitor. | [4] |

| 8-bromo cAMP (0.2 mM) | 51% decrease in [3H]thymidine incorporation | E10.5 mouse hindbrain neuroepithelial cells | Illustrates a downstream effect of elevated cAMP. | [4] |

Illustrative Data for Stimulus-Induced CREB Phosphorylation

Direct quantitative data for NPS-induced CREB phosphorylation in primary mouse neuronal cultures was not available in the search results. The following table provides illustrative data on CREB phosphorylation in response to other stimuli in neuronal cultures.

| Stimulus | Fold Increase in pCREB | Cell Type | Comments | Reference |

| Glutamate (50 µM) | ~2.5-fold | Primary gerbil hippocampal neurons | Peak phosphorylation observed 15 minutes post-stimulation. | [5] |

| NMDA (5 µM) | Sustained increase for 90-180 min | Primary rat cortical neurons | Demonstrates temporal dynamics of CREB phosphorylation. | [6] |

Experimental Protocols

Detailed methodologies for key experiments to study NPS signaling in mouse neuronal cultures are provided below.

Primary Mouse Hippocampal/Cortical Neuron Culture and Adenoviral Transduction

This protocol describes the isolation and culture of primary neurons from neonatal mice and their subsequent transduction with adeno-associated viruses (AAVs) for gene expression.

Materials:

-

P0-P3 mouse pups

-

Coating solution: Poly-L-ornithine or Poly-D-lysine

-

Dissection medium: Hibernate-E or HBSS

-

Digestion solution: Papain or Trypsin

-

Plating medium: Neurobasal Plus Medium with B-27 Plus Supplement and GlutaMAX

-

AAV vectors carrying the gene of interest (e.g., NPSR1)

-

Culture plates or coverslips

Procedure:

-

Coating of Culture Vessels:

-

Aseptically coat culture plates or coverslips with Poly-L-ornithine or Poly-D-lysine solution.

-

Incubate for at least 1 hour at 37°C (or overnight).

-

Wash three times with sterile water and allow to dry completely.

-

-

Dissection and Dissociation:

-

Euthanize P0-P3 mouse pups in accordance with approved animal protocols.

-

Dissect hippocampi or cortices in ice-cold dissection medium.

-

Mince the tissue and transfer to a digestion solution (e.g., papain) for enzymatic dissociation at 37°C.

-

Stop the digestion and gently triturate the tissue with a fire-polished Pasteur pipette to obtain a single-cell suspension.

-

-

Cell Plating:

-

Determine cell density and viability using a hemocytometer and Trypan Blue.

-

Plate the neurons onto the coated culture vessels at the desired density in pre-warmed plating medium.

-

-

Neuronal Culture:

-

Maintain the cultures in a humidified incubator at 37°C and 5% CO2.

-

Perform partial media changes every 3-4 days.

-

-

Adenoviral Transduction:

-

At the desired day in vitro (DIV), typically DIV 4-7, add the AAV vector directly to the culture medium at the appropriate multiplicity of infection (MOI).

-

Incubate for 48-72 hours to allow for efficient transduction and gene expression before proceeding with experiments.

-

Single-Cell Calcium Imaging using Fluo-4 AM

This protocol details the measurement of intracellular calcium dynamics in response to NPS stimulation.

Materials:

-

Primary neuronal cultures on glass coverslips

-

Fluo-4 AM calcium indicator dye

-

Pluronic F-127

-

Hanks' Balanced Salt Solution (HBSS) or other physiological saline

-

NPS and pharmacological agents

-

Inverted fluorescence microscope with a digital camera

Procedure:

-

Dye Loading:

-

Prepare a Fluo-4 AM loading solution (e.g., 1-5 µM Fluo-4 AM with 0.02% Pluronic F-127 in HBSS).

-

Remove the culture medium from the neurons and wash once with HBSS.

-

Add the Fluo-4 AM loading solution to the cells and incubate for 30-45 minutes at 37°C in the dark.

-

Wash the cells twice with HBSS to remove excess dye and allow for de-esterification for at least 15 minutes at room temperature.

-

-

Image Acquisition:

-

Mount the coverslip onto the microscope stage in a recording chamber containing HBSS.

-

Acquire baseline fluorescence images (excitation ~488 nm, emission ~520 nm) at a defined frequency (e.g., every 2-5 seconds).

-

Apply NPS and/or other pharmacological agents via a perfusion system.

-

Continue acquiring images to record the changes in fluorescence intensity over time.

-

-

Data Analysis:

-

Select regions of interest (ROIs) around individual neuronal cell bodies.

-

Measure the average fluorescence intensity within each ROI for each time point.

-

Normalize the fluorescence intensity to the baseline fluorescence (F/F0) to represent the change in intracellular calcium concentration.

-

cAMP Assay in Neuronal Cultures

This protocol provides a general framework for measuring intracellular cAMP levels, for which commercial ELISA or FRET-based kits are commonly used.

Materials:

-

Primary neuronal cultures in multi-well plates

-

NPS and other compounds

-

Phosphodiesterase (PDE) inhibitor (e.g., IBMX)

-

Cell lysis buffer (for ELISA)

-

Commercial cAMP assay kit (ELISA or FRET-based)

-

Plate reader

Procedure (ELISA-based):

-

Cell Treatment:

-

Pre-incubate the neuronal cultures with a PDE inhibitor (e.g., 0.5 mM IBMX) for a short period to prevent cAMP degradation.

-

Stimulate the cells with NPS at various concentrations for a defined time (e.g., 15 minutes).

-

-

Cell Lysis:

-

Aspirate the medium and lyse the cells with the lysis buffer provided in the kit (often containing 0.1 M HCl to inactivate PDEs).

-

-

cAMP Measurement:

-

Perform the competitive ELISA according to the manufacturer's instructions. This typically involves incubating the cell lysates with a cAMP-specific antibody and a labeled cAMP conjugate in a pre-coated plate.

-

After washing, add a substrate and measure the absorbance or fluorescence using a plate reader.

-

-

Data Analysis:

-

Calculate the cAMP concentration in each sample based on a standard curve generated with known amounts of cAMP.

-

Western Blotting for Phosphorylated CREB

This protocol describes the detection of phosphorylated CREB (pCREB) as a readout for the activation of the Gαs-cAMP pathway.

Materials:

-

Primary neuronal cultures

-

NPS and other stimuli

-

Lysis buffer (e.g., RIPA buffer) with phosphatase and protease inhibitors

-

Protein assay reagent (e.g., BCA)

-

SDS-PAGE gels and electrophoresis apparatus

-

PVDF membrane and transfer apparatus

-

Blocking buffer (e.g., 5% BSA in TBST)

-

Primary antibodies: anti-pCREB (Ser133) and anti-total CREB

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

Procedure:

-

Cell Treatment and Lysis:

-

Stimulate neuronal cultures with NPS for the desired time (e.g., 15-30 minutes).

-

Wash the cells with ice-cold PBS and lyse them in lysis buffer containing phosphatase and protease inhibitors.

-

Centrifuge the lysates to pellet cell debris and collect the supernatant.

-

-

Protein Quantification:

-

Determine the protein concentration of each lysate using a protein assay.

-

-

SDS-PAGE and Western Blotting:

-

Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

-

Immunoblotting:

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody against pCREB overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again and apply the chemiluminescent substrate.

-

-

Detection and Analysis:

-

Detect the signal using a chemiluminescence imaging system.

-

Strip the membrane and re-probe with an antibody against total CREB for normalization.

-

Quantify the band intensities and express the results as the ratio of pCREB to total CREB.[7]

-

Conclusion

The Neuropeptide S system activates a dual Gαq and Gαs signaling cascade in mouse neuronal cultures, leading to complex downstream effects on neuronal function. The methodologies and quantitative data presented in this guide provide a robust framework for researchers to investigate the intricate roles of NPS in the central nervous system and to explore its potential as a therapeutic target. Careful optimization of the described protocols will be essential for obtaining reliable and reproducible results.

References

- 1. researchgate.net [researchgate.net]

- 2. Neuropeptide S Receptor Stimulation Excites Principal Neurons in Murine Basolateral Amygdala through a Calcium-Dependent Decrease in Membrane Potassium Conductance - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Neural tube expression of pituitary adenylate cyclase-activating peptide (PACAP) and receptor: Potential role in patterning and neurogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Phosphorylation of cAMP Response Element-Binding Protein in Hippocampal Neurons as a Protective Response after Exposure to Glutamate In Vitro and Ischemia In Vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Activity-Dependent Neuroprotection and cAMP Response Element-Binding Protein (CREB): Kinase Coupling, Stimulus Intensity, and Temporal Regulation of CREB Phosphorylation at Serine 133 - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

The Endogenous Neuropeptide S System in Mice: A Technical Guide for Researchers

An In-depth Examination of the Core Functions, Signaling Pathways, and Experimental Methodologies

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Neuropeptide S (NPS) system, comprising the 20-amino-acid neuropeptide and its cognate G protein-coupled receptor (NPSR), has emerged as a significant modulator of various physiological and behavioral processes in the mammalian brain. Since its deorphanization, research in murine models has revealed its profound influence on arousal, anxiety, fear memory, and cognitive functions. This technical guide provides a comprehensive overview of the endogenous function of the NPS system in mice, with a focus on quantitative data, detailed experimental protocols, and the underlying signaling mechanisms. This document is intended to serve as a valuable resource for researchers in neuroscience, pharmacology, and drug development who are investigating the therapeutic potential of targeting the NPS system.

Core Functions of the NPS System in Mice

The NPS system exerts a unique pharmacological profile, concurrently promoting wakefulness and producing anxiolytic-like effects.[1] NPS-producing neurons are sparsely located in the brainstem, primarily in the pericoerulear region and the Kölliker-Fuse nucleus, while the NPS receptor (NPSR) is widely distributed throughout the brain, including high expression in the amygdala, hypothalamus, thalamus, and cortical regions.[1] This anatomical arrangement allows a small population of neurons to orchestrate widespread effects on complex behaviors.

Anxiety and Fear

Central administration of NPS in mice consistently produces anxiolytic-like effects in various behavioral paradigms. This is evidenced by increased exploration of open spaces in the elevated plus-maze and light-dark box tests.[2] The anxiolytic action of NPS is believed to be mediated, at least in part, through its modulation of the amygdala, a key brain region in fear and anxiety processing.[3] Specifically, NPS has been shown to enhance glutamatergic transmission to intercalated GABAergic neurons within the amygdala, which in turn can inhibit the output of the central amygdala and thus reduce fear expression.[3][4] Furthermore, NPS facilitates the extinction of conditioned fear, suggesting a role in the therapeutic processing of fear memories.[3]

Arousal and Wakefulness

One of the most robust effects of NPS is the promotion of arousal and wakefulness. Intracerebroventricular (ICV) injection of NPS in mice significantly increases locomotor activity and reduces time spent in all sleep stages.[1][2] This arousal-promoting effect is thought to be mediated by the interaction of NPS with key arousal centers in the brain, including the hypothalamus and the locus coeruleus.[1][5] The NPS system's influence on arousal is distinct from its anxiolytic effects, highlighting its unique role in simultaneously enhancing alertness while reducing anxiety.

Learning and Memory

The NPS system plays a crucial role in memory consolidation.[6] Post-training administration of NPS enhances long-term memory in both aversive and non-aversive tasks, such as the inhibitory avoidance and novel object recognition tests.[6] This suggests that NPS activity during the consolidation phase strengthens memory traces. Conversely, mice lacking the NPS precursor or receptor exhibit deficits in long-term memory formation.[6] The memory-enhancing effects of NPS are associated with its ability to promote synaptic plasticity in the hippocampus and may involve interactions with the noradrenergic system.[6][7]

Food Intake and HPA Axis Regulation

The NPS system is also implicated in the regulation of feeding behavior and the neuroendocrine stress response. ICV administration of NPS can inhibit food intake in mice.[8] Additionally, NPS stimulates the hypothalamo-pituitary-adrenal (HPA) axis, leading to the release of stress hormones such as corticosterone.[9] This suggests that the NPS system is involved in coordinating behavioral and physiological responses to stress.

Data Presentation: Quantitative Effects of NPS in Mice

The following tables summarize the quantitative data from key studies on the effects of NPS administration in mice.

| Table 1: Effects of Neuropeptide S on Anxiety-Related Behaviors in Mice | ||||

| Behavioral Test | NPS Dose (ICV) | Parameter Measured | Effect | Reference |

| Elevated Plus Maze | 0.1 nmol | % Time in Open Arms | Increased | [2] |

| Elevated Plus Maze | 1.0 nmol | % Time in Open Arms | Increased | [2] |

| Light-Dark Box | 0.1 nmol | Time in Light Compartment | Increased | [2] |

| Light-Dark Box | 1.0 nmol | Time in Light Compartment | Increased | [2] |

| Open Field Test | 0.1 nmol | Time in Center | Increased | [10] |

| Table 2: Effects of Neuropeptide S on Locomotor Activity and Arousal in Mice | ||||

| Behavioral Test | NPS Dose (ICV) | Parameter Measured | Effect | Reference |

| Open Field Test | 0.1 nmol | Total Distance Traveled | Increased | [2] |

| Open Field Test | 1.0 nmol | Total Distance Traveled | Increased | [2] |

| Sleep/Wake EEG | 0.1 nmol | Wakefulness | Increased | [2] |

| Sleep/Wake EEG | 1.0 nmol | Slow-Wave & REM Sleep | Decreased | [2] |

| Table 3: Effects of Neuropeptide S on Learning and Memory in Mice | ||||

| Behavioral Test | NPS Dose (ICV) | Timing of Administration | Effect on Memory | Reference |

| Inhibitory Avoidance | 0.1 nmol | Post-training | Enhanced Consolidation | [6] |

| Inhibitory Avoidance | 1.0 nmol | Post-training | Enhanced Consolidation | [6] |

| Novel Object Recognition | 1.0 nmol | Post-training | Enhanced Recognition | [6] |

Experimental Protocols

This section provides detailed methodologies for key experiments commonly used to investigate the function of the NPS system in mice.

Intracerebroventricular (ICV) Cannulation and Injection

-

Anesthesia and Stereotaxic Surgery: Anesthetize the mouse with an appropriate anesthetic (e.g., isoflurane (B1672236) or ketamine/xylazine mixture). Secure the animal in a stereotaxic apparatus.

-

Surgical Preparation: Shave the fur from the scalp and sterilize the area with an antiseptic solution. Make a midline incision to expose the skull.

-

Craniotomy: Identify the bregma and lambda landmarks. Using a dental drill, create a small burr hole over the target lateral ventricle. Typical coordinates for the lateral ventricle in mice are: AP -0.5 mm, ML ±1.0 mm from bregma.

-

Guide Cannula Implantation: Slowly lower a guide cannula to the desired depth (DV -2.0 to -2.5 mm from the skull surface).

-

Fixation: Secure the guide cannula to the skull using dental cement and anchor screws.

-

Dummy Cannula and Recovery: Insert a dummy cannula to keep the guide patent. Suture the scalp and provide post-operative care, including analgesics. Allow the animal to recover for at least one week before injections.

-

Injection Procedure: Gently restrain the conscious mouse. Remove the dummy cannula and insert an injector cannula that extends slightly beyond the guide cannula. Infuse the NPS solution (typically 0.5-2 µL) at a slow, controlled rate (e.g., 0.5 µL/min) using a microinjection pump. Leave the injector in place for an additional minute to prevent backflow.

Elevated Plus Maze (EPM)

-

Apparatus: A plus-shaped maze with two open arms and two enclosed arms, elevated from the floor.

-

Acclimation: Habituate the mice to the testing room for at least 30 minutes prior to the test.

-

Procedure: Place the mouse in the center of the maze, facing an open arm. Allow the mouse to freely explore the maze for 5 minutes.

-

Data Acquisition: Record the session using a video camera and tracking software.

-

Parameters Measured: The primary measures of anxiety-like behavior are the percentage of time spent in the open arms and the percentage of entries into the open arms. An increase in these parameters is indicative of an anxiolytic effect.

Open Field Test (OFT)

-

Apparatus: A square arena with walls to prevent escape. The arena is typically divided into a central zone and a peripheral zone by the analysis software.

-

Acclimation: Habituate the mice to the testing room for at least 30 minutes prior to the test.

-

Procedure: Place the mouse in the center of the open field. Allow the mouse to explore the arena for a set period (e.g., 10-30 minutes).

-

Data Acquisition: Record the session using a video camera and tracking software.

-

Parameters Measured: Locomotor activity is assessed by the total distance traveled. Anxiety-like behavior is measured by the time spent in the center of the arena, with more time in the center indicating reduced anxiety.

Contextual Fear Conditioning

-

Apparatus: A conditioning chamber with a grid floor capable of delivering a mild footshock, and a distinct context for testing fear memory.

-

Habituation: On day 1, allow the mice to explore the conditioning chamber for a few minutes.

-

Conditioning: On day 2, place the mice back in the chamber. After a baseline period, present a conditioned stimulus (CS), such as a tone, which co-terminates with a mild, brief footshock (the unconditioned stimulus, US). Repeat this pairing several times.

-

Contextual Fear Test: On day 3, place the mice back into the conditioning chamber (context A) without presenting the CS or US. Measure the amount of time the mice spend "freezing" (a state of immobility), which is the conditioned fear response.

-

Cued Fear Test (in a novel context): On day 4, place the mice in a novel context (context B) and, after a baseline period, present the CS (tone) without the US. Measure freezing behavior in response to the cue.

In Situ Hybridization for NPSR mRNA

-

Tissue Preparation: Perfuse the mouse with saline followed by 4% paraformaldehyde (PFA). Dissect the brain and post-fix in PFA overnight, then cryoprotect in a sucrose (B13894) solution.

-

Sectioning: Cut frozen coronal or sagittal sections of the brain using a cryostat and mount them on coated slides.

-

Probe Synthesis: Synthesize a digoxigenin (B1670575) (DIG)-labeled antisense RNA probe complementary to the NPSR mRNA sequence.

-

Hybridization: Apply the probe to the tissue sections and incubate overnight in a humidified chamber at an elevated temperature (e.g., 65°C) to allow the probe to bind to the target mRNA.

-

Washing and Detection: Wash the slides to remove unbound probe. Incubate the sections with an anti-DIG antibody conjugated to an enzyme (e.g., alkaline phosphatase).

-

Visualization: Add a substrate that is converted by the enzyme into a colored precipitate, allowing for the visualization of the NPSR mRNA expression pattern under a microscope.

Visualization of Signaling Pathways and Experimental Workflows

NPS Receptor Signaling Pathway

The NPS receptor (NPSR) is a G protein-coupled receptor that primarily couples to Gαs and Gαq proteins.[11] Activation of NPSR by NPS leads to the stimulation of adenylyl cyclase, resulting in an increase in intracellular cyclic AMP (cAMP) levels.[12] Simultaneously, activation of the Gαq pathway stimulates phospholipase C (PLC), leading to the production of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG).[10] IP3 triggers the release of calcium (Ca2+) from intracellular stores, and DAG activates protein kinase C (PKC).[10][13] This dual signaling cascade ultimately leads to the modulation of neuronal excitability and gene expression, underlying the diverse behavioral effects of NPS.

References

- 1. Neuropeptide S: a novel modulator of stress and arousal - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. usdbiology.com [usdbiology.com]

- 3. Neuropeptide S-mediated control of fear expression and extinction: role of intercalated GABAergic neurons in the amygdala - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Neuropeptide S: a novel regulator of pain-related amygdala plasticity and behaviors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Neuropeptide S enhances memory during the consolidation phase and interacts with noradrenergic systems in the brain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Neuropeptide S Ameliorates Cognitive Impairment of APP/PS1 Transgenic Mice by Promoting Synaptic Plasticity and Reducing Aβ Deposition - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Role of the Neuropeptide S System in Emotionality, Stress Responsiveness and Addiction-Like Behaviours in Rodents: Relevance to Stress-Related Disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Neuropeptide S Induces Acute Anxiolysis by Phospholipase C-Dependent Signaling within the Medial Amygdala - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. scilit.com [scilit.com]

- 13. researchgate.net [researchgate.net]

A Technical Guide to Neuropeptide S Gene Expression Profiling in the Mouse Brain

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the gene expression profile of Neuropeptide S (NPS) and its receptor (NPSR1) in the mouse brain. This document summarizes the current understanding of the anatomical distribution of Nps and Npsr1 mRNA, details the associated signaling pathways, and provides standardized protocols for key experimental techniques.

Introduction to Neuropeptide S

Neuropeptide S is a 20-amino-acid peptide that has been identified as a significant modulator of arousal, anxiety, and wakefulness in rodents.[1][2] It exerts its effects by binding to its cognate G-protein coupled receptor, NPSR1.[1] Understanding the precise neuroanatomical distribution of NPS and its receptor is crucial for elucidating its physiological roles and for the development of novel therapeutics targeting this system.

Gene Expression Profile of Nps and Npsr1 in the Mouse Brain

The expression of the Neuropeptide S precursor gene (Nps) is highly localized, in stark contrast to the widespread distribution of its receptor gene (Npsr1). This disparity suggests that NPS acts as a potent neuromodulator capable of influencing diverse brain circuits.

Nps mRNA Distribution

In the mouse brain, Nps precursor mRNA expression is almost exclusively confined to a small population of neurons in the brainstem.[2][3] Specifically, these neurons are located in:

Using transgenic mouse lines, the total number of NPS-expressing neurons in the mouse brain has been estimated to be approximately 500, highlighting the discrete nature of this neuropeptide's production.

Npsr1 mRNA Distribution

In contrast to its ligand, Npsr1 mRNA is broadly expressed throughout the mouse brain, with notable high-density expression in regions associated with arousal, fear, and sensory processing.[2][3]

Table 1: Summary of Nps and Npsr1 mRNA Expression in the Mouse Brain

| Brain Region | Nps mRNA Expression | Npsr1 mRNA Expression |

| Brainstem | ||

| Kölliker-Fuse Nucleus | High | Low |

| Pericoerulear Area | High | Low |

| Forebrain | ||

| Olfactory Bulb | Not Detected | High |

| Cerebral Cortex | Not Detected | High (especially in motor and cingulate cortices) |

| Amygdala | Not Detected | High (particularly in the basolateral nucleus) |

| Hippocampus | Not Detected | Moderate (granule cell layer of the dentate gyrus) |

| Subiculum | Not Detected | High |

| Thalamus | Not Detected | High (midline nuclei) |

| Hypothalamus | Not Detected | High (various nuclei) |

| Dorsal Endopiriform Nucleus | Not Detected | High |

This table is a qualitative summary based on in situ hybridization data from multiple sources.[2][3]

Neuropeptide S Signaling Pathways

NPSR1 is coupled to both Gαs and Gαq proteins, leading to the activation of two primary downstream signaling cascades upon NPS binding.[4] This dual signaling capacity allows NPS to exert complex modulatory effects on neuronal excitability.

Gαs-cAMP-PKA Pathway

Activation of the Gαs subunit stimulates adenylyl cyclase, leading to an increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP).[4] Subsequently, cAMP activates Protein Kinase A (PKA), which can phosphorylate various downstream targets, including transcription factors and ion channels, thereby modulating neuronal function.

Gαq-PLC-IP3/DAG Pathway

The Gαq subunit activates phospholipase C (PLC), which cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG).[1] IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of stored calcium (Ca2+) into the cytoplasm.[1] The resulting increase in intracellular Ca2+ can activate a host of downstream effectors, including Ca2+/calmodulin-dependent protein kinase II (CaMKII) and mitogen-activated protein kinase (MAPK).[1]

Caption: Neuropeptide S (NPS) signaling pathway.

Experimental Protocols

The following sections provide detailed methodologies for the key experiments used to characterize Nps and Npsr1 gene expression in the mouse brain.

Experimental Workflow for Gene Expression Analysis

A typical workflow for analyzing neuropeptide gene expression involves tissue collection, processing, hybridization with a specific probe, signal detection, and finally, imaging and analysis.

Caption: Experimental workflow for in situ hybridization.

In Situ Hybridization (ISH) for Nps and Npsr1 mRNA

This protocol describes a non-radioactive in situ hybridization method using digoxigenin (B1670575) (DIG)-labeled riboprobes.

Materials:

-

Mouse brain tissue, fixed and cryosectioned (14-20 µm)

-

DEPC-treated solutions

-

4% Paraformaldehyde (PFA) in PBS

-

Proteinase K

-

Triethanolamine (TEA) buffer

-

Acetic anhydride (B1165640)

-

Hybridization buffer (50% formamide, 5x SSC, 5x Denhardt's solution, 250 µg/ml yeast tRNA, 500 µg/ml salmon sperm DNA)

-

DIG-labeled antisense riboprobe for Nps or Npsr1

-

Stringency wash buffers (SSC solutions)

-

Blocking solution (e.g., 2% Roche blocking reagent in MABT)

-

Anti-DIG-AP (alkaline phosphatase) antibody

-

NBT/BCIP developing solution

-

Mounting medium

Procedure:

-

Tissue Preparation:

-

Deeply anesthetize the mouse and perfuse transcardially with ice-cold PBS followed by 4% PFA.

-

Dissect the brain and post-fix in 4% PFA overnight at 4°C.

-

Cryoprotect the brain by immersing in 30% sucrose (B13894) in PBS until it sinks.

-

Freeze the brain in OCT compound and section coronally at 14-20 µm using a cryostat. Mount sections on charged slides.

-

-

Prehybridization:

-

Dry slides at room temperature.

-

Post-fix sections in 4% PFA for 10 minutes.

-

Wash twice in DEPC-PBS.

-

Treat with Proteinase K (10 µg/ml) for 10 minutes.

-

Wash in DEPC-PBS.

-

Acetylate with 0.25% acetic anhydride in 0.1 M TEA buffer for 10 minutes.

-

Dehydrate through an ethanol (B145695) series and air dry.

-

-

Hybridization:

-

Apply hybridization buffer containing the DIG-labeled riboprobe (100-500 ng/ml) to the sections.

-

Cover with a coverslip and incubate in a humidified chamber at 65-70°C overnight.

-

-

Post-hybridization Washes and Immunodetection:

-

Remove coverslips and perform high-stringency washes in SSC buffers at 65-70°C.

-

Wash in MABT buffer at room temperature.

-

Block with blocking solution for 1 hour.

-

Incubate with anti-DIG-AP antibody (diluted in blocking solution) overnight at 4°C.

-

-

Signal Detection:

-

Wash extensively in MABT.

-

Equilibrate in detection buffer (NTMT).

-

Incubate with NBT/BCIP solution in the dark until the desired color intensity is reached.

-

Stop the reaction by washing in PBS.

-

-

Mounting and Analysis:

-

Dehydrate through an ethanol series, clear with xylene, and coverslip with a permanent mounting medium.

-

Image the sections using a bright-field microscope.

-

Immunohistochemistry (IHC) for Neuropeptide S

This protocol outlines the detection of NPS peptide using immunofluorescence.

Materials:

-

Mouse brain tissue, fixed and sectioned as for ISH

-

PBS with 0.3% Triton X-100 (PBS-T)

-

Blocking buffer (e.g., 10% normal goat serum in PBS-T)

-

Primary antibody (polyclonal anti-NPS)

-

Fluorophore-conjugated secondary antibody (e.g., goat anti-rabbit Alexa Fluor 488)

-

DAPI

-

Antifade mounting medium

Procedure:

-

Antigen Retrieval (if necessary):

-

For some antibodies, antigen retrieval may be required. This can be achieved by heating the sections in a citrate (B86180) buffer (pH 6.0).

-

-

Blocking and Permeabilization:

-

Wash sections three times in PBS.

-

Incubate sections in blocking buffer for 1-2 hours at room temperature to block non-specific binding sites and permeabilize the tissue.

-

-

Primary Antibody Incubation:

-

Incubate sections with the primary anti-NPS antibody diluted in blocking buffer overnight at 4°C.

-

-

Secondary Antibody Incubation:

-

Wash sections three times in PBS-T.

-

Incubate with the fluorophore-conjugated secondary antibody diluted in blocking buffer for 2 hours at room temperature, protected from light.

-

-

Counterstaining and Mounting:

-

Wash sections three times in PBS-T.

-

Incubate with DAPI for 5-10 minutes to stain cell nuclei.

-

Wash in PBS.

-

Mount sections on slides and coverslip using an antifade mounting medium.

-

-

Imaging:

-

Visualize the fluorescence signal using a confocal or epifluorescence microscope.

-

Conclusion

The Neuropeptide S system in the mouse brain is characterized by a highly restricted expression of the Nps gene in the brainstem and a widespread distribution of its receptor, Npsr1. This anatomical arrangement positions NPS as a critical neuromodulator with the potential to influence a wide array of brain functions. The detailed protocols provided in this guide offer a robust framework for researchers to further investigate the role of this intriguing neuropeptide in both normal physiology and pathological conditions.

References

- 1. researchgate.net [researchgate.net]